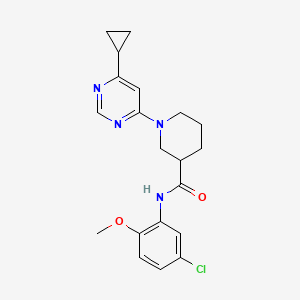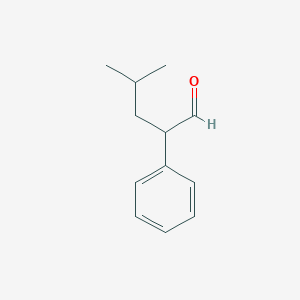
4-Methyl-2-phenylpentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenylpentanal is a chemical compound with the CAS Number: 911806-53-6 . It has a molecular weight of 176.26 and its IUPAC name is 4-methyl-2-phenylpentanal . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Methyl-2-phenylpentanal is1S/C12H16O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Methyl-2-phenylpentanal is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Quantum Chemical Insights and Photophysical Properties
Research has explored the quantum chemical insights and photophysical properties of compounds related to 4-Methyl-2-phenylpentanal. The study involved the synthesis of diversely functionalized unsymmetrical mono-carbonyl curcuminoids and used various spectroscopic techniques and quantum chemical methods for characterization. Important properties like geometric parameters, nonlinear optical (NLO), natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs) were determined. This study highlights the importance of these compounds in understanding molecular stability, charge transfer phenomena, chemical reactivity, and polarizability, which are crucial in fields like material science and molecular electronics (Khalid et al., 2020).
Catalytic Condensation Reactions
4-Methyl-2-phenylpentanal and its derivatives are also significant in catalytic studies. Research has demonstrated the use of ferrous chloride as a catalyst for the condensation of 1,3-dicarbonyl compounds with aldehydes like pentanal to obtain a series of 2-methylene-1,3-dicarbonyl compounds derivatives. This study is notable for its mild reaction conditions, eliminating the need for solvents or high temperatures, which is advantageous in sustainable and green chemistry (蔡一誠, 2010).
Furfural and Aldehyde Conversion in Catalysis
The conversion of furfural (FAL) and 2-methylpentanal (MPAL) over silica-supported monometallic Pd and bimetallic Pd–Cu catalysts was investigated, highlighting the influence of these compounds in understanding the catalytic processes involved in hydrogenation, decarbonylation, and etherification reactions. This research offers insights into the reaction mechanisms and selectivity of these catalysts, contributing to the field of industrial catalysis and materials science (Sitthisa et al., 2011).
Poly-4-methyl-1-pentene as a Dielectric Material
Poly-4-methyl-1-pentene, related to 4-Methyl-2-phenylpentanal, is recognized for its dielectric properties and is used in energy storage applications, particularly for electrical capacitors. Its high melting point, transparency, and similar dielectric performance to biaxially oriented polypropylene make it a subject of interest in the development of polymer composites for capacitors. This area of research is crucial for the advancement of materials in the energy sector (Ghule et al., 2021).
DNA Binding and Biological Activity
Studies have also been conducted on the DNA binding and biological activity of platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline, where 4-methyl-1,10-phenanthroline (4-Mephen) is a component. These complexes exhibit significant variation in biological activities, which are essential for understanding the therapeutic potential of these compounds in medical applications like cancer treatment (Brodie et al., 2004).
Safety And Hazards
The safety information for 4-Methyl-2-phenylpentanal indicates that it is a compound that requires careful handling. The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H227, H315, H319, and H335 . These statements indicate that the compound is flammable, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-methyl-2-phenylpentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDVKULGFNGWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylpentanal | |
CAS RN |
911806-53-6 |
Source


|
| Record name | 4-methyl-2-phenylpentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

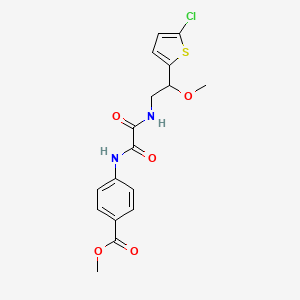
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2559469.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate](/img/structure/B2559471.png)
![Ethyl 4-{3-[(4-fluorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2559472.png)
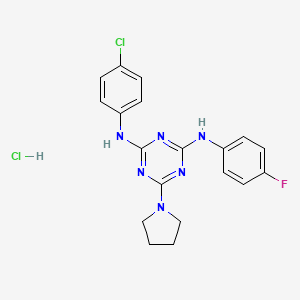
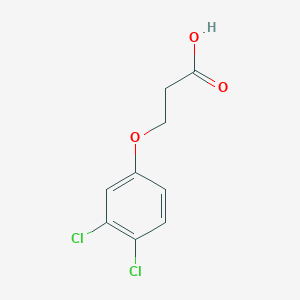
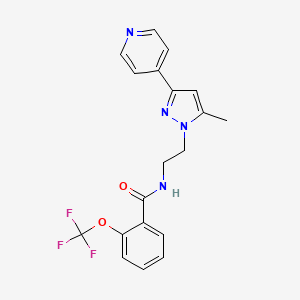
![N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide](/img/structure/B2559478.png)
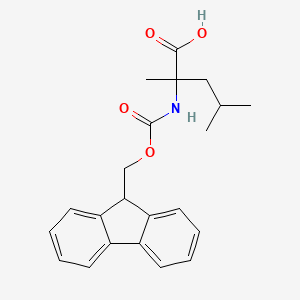
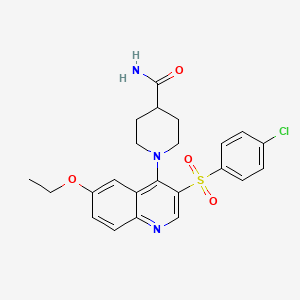
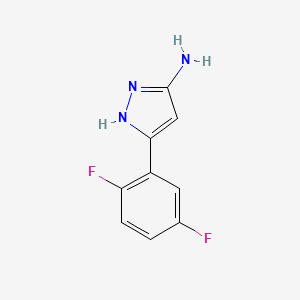
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)
